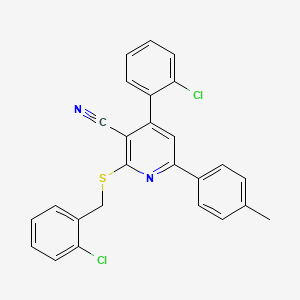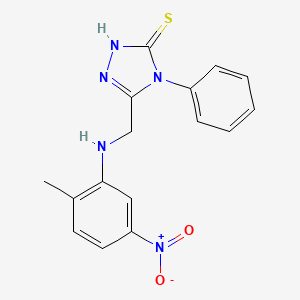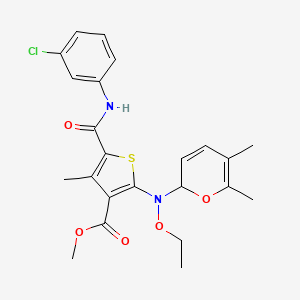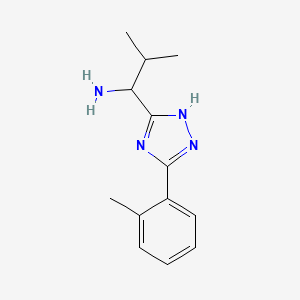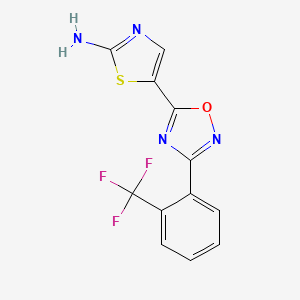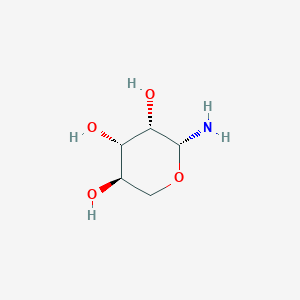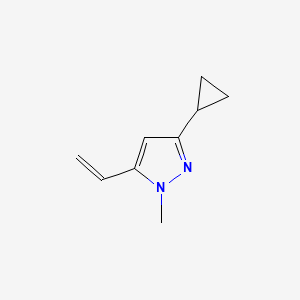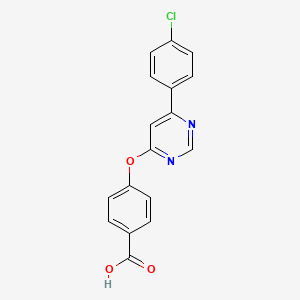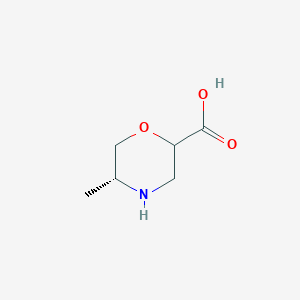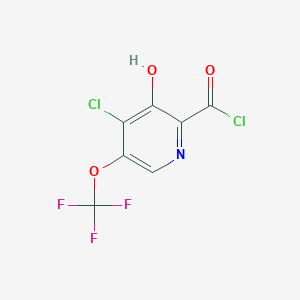
4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride is a chemical compound known for its unique structural properties and reactivity It contains a chloro group, a hydroxy group, and a trifluoromethoxy group attached to a picolinoyl chloride backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride typically involves the chlorination of 4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinic acid. The reaction is carried out under controlled conditions using thionyl chloride or oxalyl chloride as chlorinating agents. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted picolinoyl derivatives.
Oxidation: Formation of picolinoyl ketones or aldehydes.
Reduction: Formation of reduced picolinoyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride involves its reactivity with various nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the hydroxy and trifluoromethoxy groups influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-3-hydroxy-5-(trifluoromethoxy)aniline
- 4-Chloro-3-hydroxy-5-(trifluoromethoxy)benzoic acid
Uniqueness
4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride is unique due to the presence of the picolinoyl chloride backbone, which imparts distinct reactivity and properties compared to other similar compounds. The trifluoromethoxy group also enhances its chemical stability and potential biological activity.
Eigenschaften
Molekularformel |
C7H2Cl2F3NO3 |
|---|---|
Molekulargewicht |
275.99 g/mol |
IUPAC-Name |
4-chloro-3-hydroxy-5-(trifluoromethoxy)pyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H2Cl2F3NO3/c8-3-2(16-7(10,11)12)1-13-4(5(3)14)6(9)15/h1,14H |
InChI-Schlüssel |
LWTNSWGIHHKBRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)C(=O)Cl)O)Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




